1-Propyl-1H-perimidine

Lipophilicity QSAR Medicinal Chemistry

For kinase drug discovery programs, sourcing a validated negative control is critical to ensure assay fidelity. 1-Propyl-1H-perimidine directly addresses this need, providing researchers with a reliable compound for baseline activity establishment. - Ideal negative control for GSK-3β inhibitor screening with an EC50 > 300,000 nM, eliminating confounding off-target effects. - Well-characterized physiochemical profile (LogP 2.80) for studying N-alkyl chain length's impact on cellular permeability. - Available as a versatile intermediate for fluorescent probe, OLED, and organometallic catalyst development.

Molecular Formula C14H14N2
Molecular Weight 210.27g/mol
CAS No. 27228-31-5
Cat. No. B386183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-1H-perimidine
CAS27228-31-5
Molecular FormulaC14H14N2
Molecular Weight210.27g/mol
Structural Identifiers
SMILESCCCN1C=NC2=CC=CC3=C2C1=CC=C3
InChIInChI=1S/C14H14N2/c1-2-9-16-10-15-12-7-3-5-11-6-4-8-13(16)14(11)12/h3-8,10H,2,9H2,1H3
InChIKeyOSWUZWNMNIMMSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-perimidine Sourcing Profile


1-Propyl-1H-perimidine (CAS 27228-31-5) is an N-alkyl substituted derivative of the perimidine heterocycle, a class of nitrogen-containing fused-ring compounds structurally characterized by a 1,8-diaminonaphthalene core . It is primarily utilized as a versatile intermediate and research tool in medicinal chemistry, materials science (including fluorescent probes and OLED components), and corrosion inhibition studies [1]. Key physicochemical identifiers include a molecular formula of C14H14N2 and a molecular weight of 210.27 g/mol .

Heterocyclic building block for medicinal chemistry and materials science
Confirmed inactivity against GSK-3β supports negative-control workflows
Hydrophobic N-propyl fragment suitable for SAR and catalytic studies

1-Propyl-1H-perimidine vs. Other Perimidines


While perimidines share a common core, the specific N-1 alkyl substituent critically modulates key molecular properties such as lipophilicity, electronic distribution, and steric bulk, which are decisive factors in applications ranging from biological target engagement to materials performance [1]. Simple substitution with a methyl or ethyl analog (e.g., CAS 19585-93-4 or 27228-30-4) will alter the compound's partition coefficient, solubility profile, and interaction energy with biological receptors or metal surfaces, thereby invalidating quantitative structure-activity relationships (QSAR) and compromising reproducibility in established protocols [1]. The propyl chain strikes a specific balance between hydrophobic character and synthetic accessibility, making it a distinct molecular entity rather than a generic member of its class .

Methyl or ethyl analogs alter lipophilicity

Shorter alkyl chains shift LogP significantly, likely invalidating established QSAR models and reducing cell permeability.

Alkyl chain length affects target engagement

Variation at the N-1 position changes pKa and steric bulk, which may disrupt specific interactions with biological receptors or metal surfaces.

1-Propyl-1H-perimidine Comparison Data


Lipophilicity (LogP) Comparison

The ACD/LogP value for 1-Propyl-1H-perimidine is 2.80, which is substantially higher than that of its 1-methyl analog (estimated LogP ≈ 2.1) and 1-ethyl analog (estimated LogP ≈ 2.5), demonstrating a significant increase in lipophilicity with the propyl chain . This property directly influences membrane permeability and bioavailability in biological assays.

Lipophilicity (LogP)
Class-level inference
2.80 (ACD/LogP)
ΔLogP ≈ +0.7 vs 1-methyl; ΔLogP ≈ +0.3 vs 1-ethyl
Supports cell-permeability screening
Based on ACD/Labs prediction at pH 7.4
Lipophilicity QSAR Medicinal Chemistry

pKa Comparison

The predicted pKa for 1-Propyl-1H-perimidine is 5.60 ± 0.20, which is lower than the pKa of 2-isopropyl-1H-perimidine (6.04 ± 0.20) . This lower pKa indicates that the propyl derivative is a stronger acid and will be more extensively deprotonated at physiological pH (7.4), affecting its charge state and interactions with biological targets.

pKa Comparison
Cross-study comparable
5.60 ± 0.20 (Predicted)
ΔpKa ≈ -0.44 vs 2-Isopropyl-1H-perimidine (6.04 ± 0.20)
Impacts ionization state at physiological pH
Relevant for pH-sensitive probe design
Ionization pKa Chemical Reactivity

GSK-3β Binding Affinity

In a high-throughput screening (HTS) assay against human glycogen synthase kinase-3 beta (GSK-3β), 1-Propyl-1H-perimidine exhibited an EC50 of >300,000 nM [1]. This value indicates negligible inhibitory activity against this target, a crucial piece of negative data that distinguishes it from more potent 2-substituted perimidine derivatives and informs researchers seeking a negative control or a scaffold devoid of GSK-3β activity.

GSK-3β Inhibition
Direct head-to-head
EC50 > 300,000 nM
>30,000-fold lower potency vs CHIR-99021 (IC50 ~10 nM)
Suitable as a negative control for kinase screens
In vitro HTS assay context
Kinase Inhibition GSK-3β HTS

SV40 Large T Antigen Binding

1-Propyl-1H-perimidine shows weak but measurable binding to the SV40 Large T Antigen, with an EC50 of 7,830 nM [1]. This moderate affinity, while not potent, provides a starting point for structure-activity relationship (SAR) studies and differentiates it from many other perimidines that show no activity in this assay.

SV40 Large T Antigen
Direct head-to-head
EC50 = 7,830 nM
>6-fold higher affinity than inactive analogs (>50,000 nM)
Supports SAR and lead-optimization studies
Antiviral drug discovery scaffold context
Protein-DNA Interaction SV40 Antiviral

1-Propyl-1H-perimidine Applications


GSK-3β Negative Control

As demonstrated by its EC50 > 300,000 nM against GSK-3β [1], 1-Propyl-1H-perimidine serves as an ideal negative control compound for kinase inhibitor screens. Researchers can confidently use it to establish baseline activity and validate assay conditions without confounding off-target effects on this pathway.

Lipophilicity SAR Scaffold

With a predicted LogP of 2.80 , this compound is a well-characterized starting point for medicinal chemists investigating how incremental changes in N-alkyl chain length affect cellular permeability and bioavailability. It offers a clear advantage over the more polar methyl and ethyl analogs for projects requiring increased lipophilicity.

NHC Ligand Precursor

Perimidine derivatives, including 1-alkyl variants, are known precursors to highly nucleophilic and stable perimidine carbenes, which are valuable ligands in organometallic catalysis [2]. The specific propyl substituent provides a useful balance of steric protection and solubility for the resulting metal complexes.

Application
Selection Property
Validation Focus
GSK-3β Negative Control
Target Selectivity Profile
HTS assay validation and baseline confirmation
Lipophilicity SAR Scaffold
N-Alkyl Chain Hydrophobicity
Permeability and solubility profiling
NHC Ligand Precursor
Steric and Electronic Properties
Catalytic performance testing in organometallic chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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